molecular formula C11H21NO4 B2951979 4-((tert-Butoxycarbonyl)amino)hexanoic acid CAS No. 1860404-97-2

4-((tert-Butoxycarbonyl)amino)hexanoic acid

Cat. No.: B2951979
CAS No.: 1860404-97-2
M. Wt: 231.292
InChI Key: NWWBTHVRHUCSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((tert-Butoxycarbonyl)amino)hexanoic acid is a chemical compound with the molecular formula C11H21NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)hexanoic acid typically involves the reaction of 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The primary function of 4-((tert-Butoxycarbonyl)amino)hexanoic acid is to serve as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butoxycarbonyl)amino)hexanoic acid is unique due to its linear aliphatic chain, which provides flexibility in peptide synthesis. This flexibility allows for the creation of a wide variety of peptide sequences and structures, making it a valuable tool in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-8(6-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWBTHVRHUCSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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